molecular formula C14H18ClNO2 B1627067 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one CAS No. 88324-57-6

1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one

Cat. No.: B1627067
CAS No.: 88324-57-6
M. Wt: 267.75 g/mol
InChI Key: IIWLVHAOFQNHDW-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one is an organic compound that features a morpholine ring attached to a chlorinated phenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one typically involves the reaction of 4-chlorobenzaldehyde with morpholine and acetone under acidic conditions. The reaction proceeds through a Mannich-type reaction, where the aldehyde reacts with the amine and ketone to form the final product. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or sodium hydrosulfide in aqueous solution.

Major Products:

Scientific Research Applications

1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-2-methyl-2-piperidinopropan-1-one: Similar structure but with a piperidine ring instead of a morpholine ring.

    1-(4-Chlorophenyl)-2-methyl-2-pyrrolidinopropan-1-one: Contains a pyrrolidine ring instead of a morpholine ring.

    1-(4-Chlorophenyl)-2-methyl-2-piperazinopropan-1-one: Features a piperazine ring instead of a morpholine ring.

Uniqueness: 1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from its analogs with different heterocyclic rings .

Biological Activity

1-(4-Chlorophenyl)-2-methyl-2-morpholinopropan-1-one is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties, supported by various research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of this compound includes a chlorophenyl group attached to a morpholine moiety. The synthesis typically involves a Mannich-type reaction between 4-chlorobenzaldehyde, morpholine, and acetone under acidic conditions. This process can be optimized for yield and purity in industrial applications using continuous flow reactors and purification techniques like recrystallization or chromatography.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For instance, studies have demonstrated its potential against Mycobacterium tuberculosis, suggesting it could serve as a lead compound for developing new anti-infective agents .

Antiviral Properties

The compound has also been investigated for its antiviral activity. Preliminary findings suggest that it may inhibit viral replication through interactions with viral enzymes or host cell receptors. Specific mechanisms remain to be fully elucidated, but the potential for therapeutic applications in viral infections is promising.

Anticonvulsant Activity

In studies assessing anticonvulsant effects, this compound was evaluated using various seizure models. Results indicated that it could protect against seizures in animal models, demonstrating an effective dose-dependent response. Notably, compounds structurally similar to this one have shown significant activity in preventing seizures, highlighting its potential as an anticonvulsant agent .

Anti-inflammatory Effects

The compound is being explored for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting specific enzymes involved in these processes. This mechanism could lead to reduced inflammation and pain relief, making it a candidate for further development in pain management therapies .

The mechanism of action of this compound involves binding to various molecular targets within biological systems. It may act as an enzyme inhibitor or receptor modulator, influencing pathways related to inflammation and infection control. Understanding these interactions is crucial for optimizing its therapeutic applications.

Case Studies

Several case studies have documented the efficacy of this compound:

  • Antimicrobial Efficacy : A study conducted on its effects against Mycobacterium tuberculosis revealed promising results, indicating that the compound could inhibit bacterial growth significantly compared to control groups.
  • Anticonvulsant Testing : In a controlled setting, animals treated with varying doses exhibited significant protection from induced seizures, with some doses leading to over 50% protection in tested subjects.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure VariationNotable Activity
1-(4-Chlorophenyl)-2-methyl-2-piperidinopropan-1-onePiperidine ring instead of morpholineModerate anticonvulsant
1-(4-Chlorophenyl)-2-methyl-2-pyrrolidinopropan-1-onePyrrolidine ringLower antimicrobial effect
1-(4-Chlorophenyl)-2-methyl-2-piperazinopropan-1-onePiperazine ringSimilar antiviral activity

Properties

IUPAC Name

1-(4-chlorophenyl)-2-methyl-2-morpholin-4-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18ClNO2/c1-14(2,16-7-9-18-10-8-16)13(17)11-3-5-12(15)6-4-11/h3-6H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWLVHAOFQNHDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C1=CC=C(C=C1)Cl)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60577061
Record name 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88324-57-6
Record name 1-(4-Chlorophenyl)-2-methyl-2-(morpholin-4-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60577061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

85.1 g (0.4 mol) of 2-(4-chlorophenyl)-3,3-dimethyl-2-methoxyoxirane and 139.4 g (1.6 mols) of morpholine are combined and warmed to reflux temperature. After 22 hours the mixture is cooled and morpholine is removed by distillation. The residue is taken up in ether, and the solution is extracted with dilute hydrochloric acid. The hydrochloric acid solution is rendered alkaline and extracted with ether. The ether solution is dried with Na2SO4 and concentrated. The residue is recrystallised from ethanol.
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
139.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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